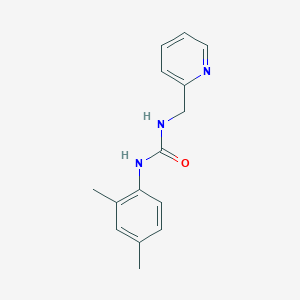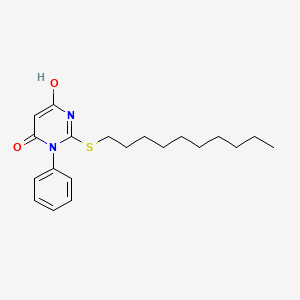![molecular formula C19H30N2O2 B6054288 7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has not been fully elucidated. However, it has been reported to act as a DPP-4 inhibitor by binding to the active site of the enzyme and preventing the degradation of incretin hormones, which are involved in the regulation of glucose metabolism. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to decrease blood glucose levels in diabetic animals by increasing insulin secretion and improving insulin sensitivity. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential for the development of novel spirocyclic compounds with potential biological activities, its ability to inhibit DPP-4, and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its low yield in the synthesis process and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to investigate its potential as a building block for the synthesis of novel spirocyclic compounds with potential biological activities. Another direction is to study its mechanism of action and its potential applications in the treatment of type 2 diabetes and cancer. Furthermore, future research could focus on improving the yield of the synthesis process and exploring its potential applications in material science.
Synthesis Methods
The synthesis of 7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been reported in the literature. The most common method involves the reaction of cyclohexylmethylamine with cyclopropylcarbonyl chloride in the presence of a base, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The yield of this method is reported to be around 50%.
Scientific Research Applications
7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. Furthermore, this compound has been investigated for its potential use as a building block for the synthesis of novel spirocyclic compounds with potential biological activities.
Properties
IUPAC Name |
7-(cyclohexylmethyl)-2-(cyclopropanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-17(16-7-8-16)21-12-10-19(14-21)9-4-11-20(18(19)23)13-15-5-2-1-3-6-15/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZDRBCVNBXHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)

![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6054230.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![N-methyl-1-(1-methyl-4-piperidinyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6054264.png)
![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
![N-(1-{[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054282.png)

![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
